![molecular formula C19H13ClFNO2 B5830937 N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide, commonly known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a crucial role in the transport of chloride ions across the cell membrane, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF). CFTR-Inhibitor-172 has been extensively studied for its potential use in treating CF and other diseases related to CFTR dysfunction.
Mecanismo De Acción
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 involves the binding of the compound to the N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to the inhibition of chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction.
Biochemical and Physiological Effects
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been shown to effectively block the activity of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to a decrease in chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction. N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 is its high potency and specificity for the N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, making it an ideal tool for studying the function of this protein. However, one limitation of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172. One area of interest is the development of more potent and selective inhibitors of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein. Another potential direction is the use of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 in combination with other drugs to improve the efficacy of CF treatment. Additionally, research could focus on the potential use of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 in other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 involves several steps, including the formation of a key intermediate, N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzoic acid, followed by amidation with an amine. The final product is obtained through purification and characterization by various analytical techniques. The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 has been extensively studied for its potential use in treating CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction. Research has shown that N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide-Inhibitor-172 can effectively block the activity of N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide protein, leading to a decrease in chloride transport across the cell membrane. This inhibition can potentially improve the symptoms of CF and other diseases related to N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide dysfunction.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c20-14-3-9-17(10-4-14)24-18-11-7-16(8-12-18)22-19(23)13-1-5-15(21)6-2-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNKBGZVTHLQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
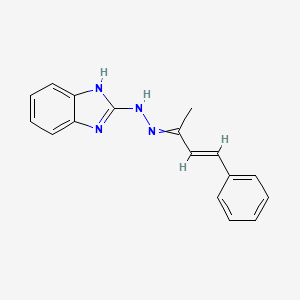
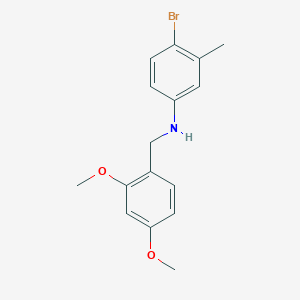


![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)
![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)
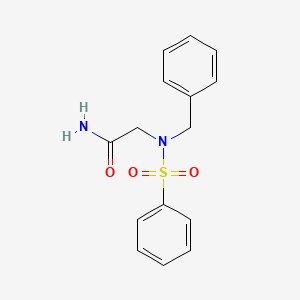


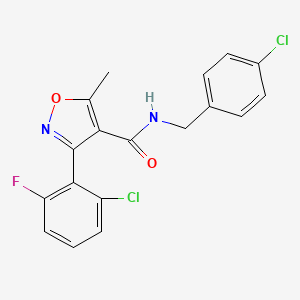
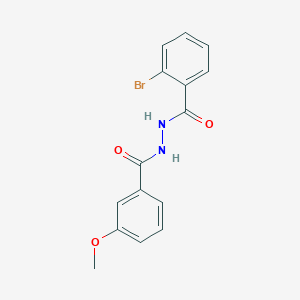
![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)